[1-Adamantyloxy(hydroxy)phosphoryl]formic acid
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Overview
Description
[1-Adamantyloxy(hydroxy)phosphoryl]formic acid is a compound with the molecular formula C11H17O5P. It is characterized by the presence of an adamantane moiety, a phosphoryl group, and a formic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Adamantyloxy(hydroxy)phosphoryl]formic acid typically involves the reaction of adamantanol with phosphorylating agents under controlled conditions. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine, followed by hydrolysis to yield the desired product . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-Adamantyloxy(hydroxy)phosphoryl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions include various phosphorylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
[1-Adamantyloxy(hydroxy)phosphoryl]formic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and in drug design.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [1-Adamantyloxy(hydroxy)phosphoryl]formic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and signaling pathways. The adamantane moiety provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
- 1-Adamantylamine
- 1-Adamantanol
- 1-Adamantylphosphonic acid
Uniqueness
What sets [1-Adamantyloxy(hydroxy)phosphoryl]formic acid apart is its unique combination of an adamantane moiety with a phosphoryl group and a formic acid derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
72305-18-1 |
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Molecular Formula |
C11H17O5P |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[1-adamantyloxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C11H17O5P/c12-10(13)17(14,15)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)(H,14,15) |
InChI Key |
ZMSQQHWYBIZGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OP(=O)(C(=O)O)O |
Origin of Product |
United States |
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